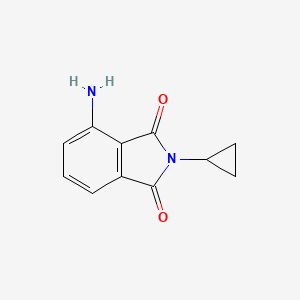
4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 1042635-26-6 . It has a molecular weight of 202.21 and its IUPAC name is 4-amino-2-cyclopropyl-1H-isoindole-1,3 (2H)-dione .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are an important group of medicinal substances. In a study, nine new 1H-isoindole-1,3 (2H)-dione derivatives were obtained in good yield (47.24–92.91%) .Molecular Structure Analysis
The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 160-164 . The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .Scientific Research Applications
Novel Synthesis Methods
- Schubert-Zsilavecz et al. (1991) described a new synthesis approach for 2H-isoindole-4,7-diones, where heating α-amino acids with carbonyl compounds generates azomethine ylides that are captured by quinones to form 2H-isoindole-4,7-diones, among other compounds (Schubert-Zsilavecz et al., 1991).
Structural Studies and Synthesis
- Anouar et al. (2019) synthesized and conducted a structural study of 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, revealing its crystal structure through single-crystal X-Ray diffraction (Anouar et al., 2019).
Development of Isoindole Derivatives
- A study by Tan et al. (2016) developed a new synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which included the formation of amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).
Palladium-Catalyzed Reduction
- Hou et al. (2007) explored the palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles (Hou et al., 2007).
Synthesis of N-Amimoimides
- Struga et al. (2007) synthesized new N-aminoimides, revealing insights into their molecular structure and crystal formation (Struga et al., 2007).
Antimicrobial Activity
- Salvi et al. (2007) conducted a study on 2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones and their derivatives, which showed significant antimicrobial activity (Salvi et al., 2007).
Novel Reaction Mechanisms
- Lin et al. (2019) reported a novel one-pot 1,3-dipolar cycloaddition/oxidation reaction to construct polysubstituted benzo[f]isoindole-4,9-diones, highlighting a new approach in synthetic chemistry (Lin et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-2-cyclopropylisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFGGQZPDQXLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione | |
CAS RN |
1042635-26-6 |
Source


|
| Record name | 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

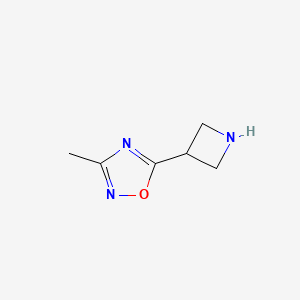
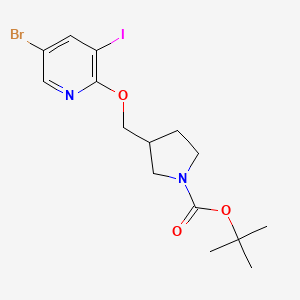
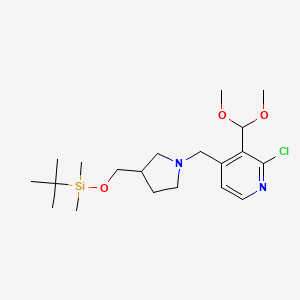
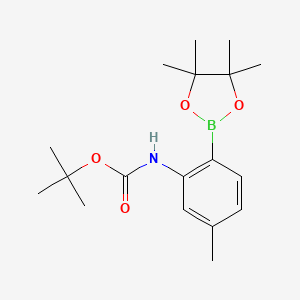
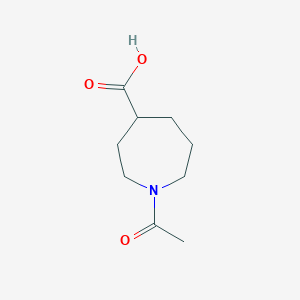
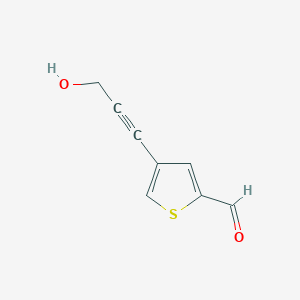

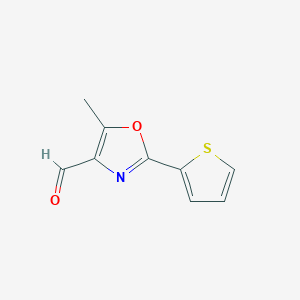


![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)
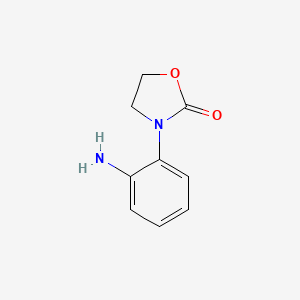
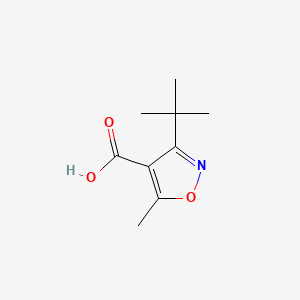
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)